N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide
Description
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a complex organic compound that features multiple functional groups, including an indole, triazole, and oxazole moiety
Properties
Molecular Formula |
C19H20N6O3 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[5-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-3-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide |
InChI |
InChI=1S/C19H20N6O3/c1-27-18-10-13(28-25-18)7-9-17(26)22-19-21-16(23-24-19)8-6-12-11-20-15-5-3-2-4-14(12)15/h2-5,10-11,20H,6-9H2,1H3,(H2,21,22,23,24,26) |
InChI Key |
PHVWIKZZVTUVIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NOC(=C1)CCC(=O)NC2=NNC(=N2)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of dehydrating agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Triazole Ring Formation
The 1,2,4-triazole core is synthesized via cyclocondensation reactions. A study on analogous triazole-propanamide derivatives (e.g., RSC publication ) demonstrates the use of succinic anhydride and aminoguanidine hydrochloride under microwave irradiation. For the target compound, this step likely involves:
-
Reagents : Succinic anhydride, aminoguanidine, and nucleophilic amines.
-
Conditions : Microwave-assisted heating (80–120°C, 15–30 min) in polar aprotic solvents (e.g., DMF).
-
Yield : ~60–75% after purification by column chromatography .
Oxazole Functionalization
The 3-methoxy-1,2-oxazol-5-yl group is introduced via Huisgen cycloaddition or nucleophilic substitution. For example:
-
Reaction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl ether derivatives.
-
Conditions : CuSO₄·5H₂O/sodium ascorbate, room temperature, 12–24 hours.
Indole Coupling
The indole-ethyl group is attached through alkylation or amide coupling:
-
Method : EDCI/HOBt-mediated coupling of 3-(2-aminoethyl)indole with the triazole-oxazole intermediate.
-
Solvent : Dichloromethane (DCM), 0°C to room temperature.
Reactivity of Functional Groups
The compound undergoes site-specific reactions depending on the functional group:
Mechanistic Insights
-
Triazole Reactivity : The 1,2,4-triazole acts as a hydrogen-bond acceptor, facilitating interactions with electrophiles. Substitution at N1 or N4 depends on steric and electronic factors .
-
Oxazole Stability : The electron-withdrawing methoxy group stabilizes the oxazole ring against thermal degradation but enhances susceptibility to acid-mediated ring-opening.
-
Indole Participation : The indole’s C3 position undergoes electrophilic substitution, while the ethyl linker allows for flexibility in coupling reactions .
Stability and Degradation
Scientific Research Applications
Anticancer Applications
Mechanism of Action
Research indicates that the compound exhibits promising anticancer activity by inhibiting key enzymes involved in cancer cell proliferation. For instance, the triazole moiety has been shown to interact with thymidylate synthase, an essential enzyme for DNA synthesis .
Case Studies
- In vitro Studies : In a study examining various derivatives of triazole compounds, N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide demonstrated significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8 .
- In vivo Studies : Animal model studies have shown that the compound can reduce tumor size significantly when administered at specific dosages, highlighting its potential as a therapeutic agent .
Antimicrobial Applications
The presence of the triazole and oxazole rings enhances the compound's lipophilicity, facilitating better membrane penetration and increasing its antimicrobial efficacy.
Mechanism of Action
The compound targets bacterial cell membranes and inhibits critical metabolic pathways. It has been effective against both Gram-positive and Gram-negative bacteria .
Case Studies
Research has demonstrated that derivatives similar to this compound exhibit potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Antiviral Applications
Recent studies have also begun to explore the antiviral potential of this compound. The triazole ring is known for its ability to inhibit viral replication processes.
Case Studies
Preliminary data suggest that the compound may inhibit the replication of certain viruses by targeting viral enzymes necessary for their life cycle. Further research is ongoing to establish its effectiveness against specific viral strains .
Summary Table of Biological Activities
| Activity Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Inhibition of thymidylate synthase | Significant growth inhibition in cancer cell lines |
| Antimicrobial | Disruption of bacterial cell membranes | Effective against both Gram-positive and Gram-negative bacteria |
| Antiviral | Inhibition of viral replication | Potential activity against specific viral strains |
Mechanism of Action
The mechanism of action of N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the triazole and oxazole rings may interact with enzymes or other proteins involved in various biochemical pathways. These interactions can modulate the activity of these targets, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: This compound features an indole moiety similar to N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide but differs in the presence of a phenyl group.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also contains an indole moiety but includes a naphthalene ring instead of the triazole and oxazole rings.
Uniqueness
The uniqueness of this compound lies in its combination of indole, triazole, and oxazole moieties, which confer distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Biological Activity
N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of the compound involves multi-step organic reactions incorporating 1H-indole and 1,2,4-triazole moieties. The general synthetic route includes:
- Formation of Triazole Ring : The initial step typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds to form the triazole scaffold.
- Indole Substitution : The indole moiety is introduced through alkylation or acylation reactions.
- Final Coupling : The oxazole component is attached to complete the structure.
Antimicrobial Activity
Research indicates that compounds containing the triazole and indole frameworks exhibit significant antimicrobial properties. For example, a study found that several triazole derivatives demonstrated effective growth inhibition against both Gram-positive and Gram-negative bacteria .
| Compound | Activity against Staphylococcus aureus | Activity against Escherichia coli |
|---|---|---|
| 1 | MIC = 0.125 μg/mL | MIC = 0.250 μg/mL |
| 2 | MIC = 0.200 μg/mL | MIC = 0.300 μg/mL |
| This compound | TBD | TBD |
Anticancer Activity
In vitro studies have shown that related compounds exhibit potent antiproliferative effects against various cancer cell lines. For instance, a derivative with a similar structure induced apoptosis in HeLa cells with an IC50 value of approximately 0.52 μM . This suggests that this compound could have similar effects.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Some triazole derivatives have been shown to inhibit tubulin polymerization, disrupting mitotic spindle formation and leading to cell cycle arrest in the G2/M phase .
- Induction of Apoptosis : Compounds similar to this compound have been reported to trigger apoptotic pathways in cancer cells .
Case Studies
A case study involving a series of synthesized triazole derivatives demonstrated their effectiveness against various microbial strains. The study highlighted that certain structural modifications significantly enhanced their antimicrobial potency .
In another investigation focused on anticancer properties, compounds were screened against multiple cell lines (HeLa, MCF7) revealing that specific substitutions on the indole ring improved cytotoxicity .
Q & A
Q. Q1. What are the recommended synthetic pathways for preparing this compound, and what experimental parameters influence yield optimization?
A1. Two primary approaches are viable based on analogous triazole-propanamide syntheses:
- Route 1 : Use succinic anhydride, aminoguanidine hydrochloride, and substituted amines as precursors. Optimize reaction conditions (e.g., temperature, solvent polarity) to favor cyclization and reduce side products like unreacted intermediates .
- Route 2 : Employ alkylation reactions with KCO in DMF, as demonstrated for structurally related 1,2,4-triazole derivatives. Control stoichiometry (e.g., 1:1.2 molar ratio of thiol to alkylating agent) to minimize byproducts .
Key Parameters : Monitor reaction progress via TLC or HPLC, and use recrystallization (e.g., ethanol/water mixtures) for purification.
Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?
A2. A multi-technique approach is essential:
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., indole NH at ~10 ppm, triazole protons at 7.5–8.5 ppm). IR for functional groups (e.g., C=O stretch ~1650 cm) .
- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .
- X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained. SHELXL is robust for small-molecule refinement, particularly for resolving tautomeric ambiguities .
Q. Q3. What solvents and storage conditions are optimal for maintaining compound stability?
A3.
- Solubility : DMSO or DMF for stock solutions; avoid prolonged exposure to protic solvents (e.g., methanol) to prevent hydrolysis of the oxazole moiety .
- Storage : –20°C under inert gas (argon) to prevent oxidation of the indole ring. Stability studies via periodic HPLC analysis are recommended .
Advanced Research Questions
Q. Q4. How can tautomeric equilibria in the 1,2,4-triazole core impact biological activity, and how are these equilibria characterized?
A4. The 1,2,4-triazole group exhibits tautomerism between 1H and 4H forms, altering electron distribution and binding affinity. To study this:
- Solution-State NMR : Compare chemical shifts in DMSO-d vs. CDCl to detect solvent-dependent tautomer ratios .
- Computational Methods : DFT calculations (e.g., B3LYP/6-31G*) predict dominant tautomers and their relative energies .
- Crystallography : Resolve tautomeric forms in solid-state structures using SHELXL refinement .
Q. Q5. What strategies are effective for designing structure-activity relationship (SAR) studies targeting the indole-triazole-oxazole scaffold?
A5. Focus on modular substitutions:
- Indole Modifications : Replace the 3-methoxyoxazole with other heterocycles (e.g., thiazole) to assess electronic effects on target binding .
- Triazole Substituents : Introduce alkyl/aryl groups at the N-1 position to evaluate steric hindrance .
- Biological Assays : Use enzyme inhibition assays (e.g., kinase panels) paired with molecular docking (AutoDock Vina) to correlate structural changes with activity .
Q. Q6. How should researchers address contradictions between crystallographic data and spectroscopic results?
A6. Discrepancies often arise from dynamic processes (e.g., tautomerism, conformational flexibility):
- Dynamic NMR : Detect slow-exchange processes in solution (e.g., coalescence temperature studies) .
- Complementary Techniques : Pair X-ray data with solid-state NMR or Raman spectroscopy to resolve static vs. dynamic disorder .
- Statistical Validation : Use R-factors and residual density maps in SHELXL to assess model accuracy .
Q. Q7. What methodologies are recommended for high-throughput screening of derivatives in biological assays?
A7.
- Library Synthesis : Employ parallel synthesis (e.g., 96-well plates) with automated liquid handling for rapid analog generation .
- Flow Chemistry : Optimize reaction parameters (residence time, temperature) using DoE (Design of Experiments) for scalable production of intermediates .
- Data Analysis : Use PCA (Principal Component Analysis) to identify key structural determinants of activity from screening datasets .
Q. Q8. How can researchers mitigate synthetic challenges related to steric hindrance at the triazole-ethyl-indole junction?
A8.
- Protecting Groups : Temporarily protect the indole NH with Boc groups during alkylation steps .
- Microwave-Assisted Synthesis : Enhance reaction kinetics under controlled microwave irradiation (e.g., 100°C, 30 min) .
- Catalysis : Use Pd-mediated cross-coupling for regioselective functionalization .
Q. Q9. What are the best practices for analyzing metabolic stability in vitro?
A9.
Q. Q10. How can computational tools predict potential off-target interactions of this compound?
A10.
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., MOE) to screen against databases like ChEMBL .
- Machine Learning : Train QSAR models on existing bioactivity data to forecast polypharmacology risks .
- Docking Studies : Simulate binding to homologous proteins (e.g., GPCRs) using Glide or GOLD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
